molecular formula C7H10N2 B1266639 tert-Butylmalononitrile CAS No. 4210-60-0

tert-Butylmalononitrile

Cat. No. B1266639
M. Wt: 122.17 g/mol
InChI Key: TUJPHMQZSDKRSL-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

A mixture of tert-butylmalononitrile (5.01 g, 41.0 mmol) and hydrazine monohydrate (10.0 mL, 205 mmol) in 1-butanol (40 mL) was heated to reflux and stirred overnight (19 hours). The mixture was cooled to ambient temperature. Concentration afforded 6.33 g (100%) of the title compound. MS (DCI) m/z 155 (M+H)+.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]([C:8]#[N:9])[C:6]#[N:7])([CH3:4])([CH3:3])[CH3:2].O.[NH2:11][NH2:12]>C(O)CCC>[C:1]([C:5]1[C:8]([NH2:9])=[N:11][NH:12][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
C(C)(C)(C)C(C#N)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight (19 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=NNC1N)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.33 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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